molecular formula C21H24N4O3 B5691084 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide

4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide

Cat. No. B5691084
M. Wt: 380.4 g/mol
InChI Key: QVKDUXDBEVGSDZ-UHFFFAOYSA-N
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Description

4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that targets specific protein kinases and has potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide involves the inhibition of specific protein kinases, including AKT, PIM, and mTOR. These protein kinases play a crucial role in the development and progression of various diseases, including cancer, inflammation, and autoimmune diseases. By inhibiting these protein kinases, 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide can potentially prevent the development and progression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, reduce inflammation, and improve autoimmune disease symptoms.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide in lab experiments include its specificity for specific protein kinases, its ability to inhibit the growth and proliferation of cancer cells, and its potential applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity, the need for further studies to determine its safety and efficacy, and the need for further optimization of its synthesis method.

Future Directions

There are several future directions for the study of 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide. These include further optimization of its synthesis method, studies to determine its safety and efficacy in vivo, studies to determine its potential applications in the treatment of various diseases, and studies to determine its potential as a therapeutic agent in combination with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound.

Synthesis Methods

The synthesis of 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide involves several steps. The first step involves the synthesis of 1-(cyclopropylcarbonyl)piperidin-4-ol, which is then reacted with 4-(bromomethyl)benzoic acid to form the intermediate compound. The intermediate compound is then reacted with pyrimidine-4-carboxaldehyde to form the final product, 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide.

Scientific Research Applications

4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide has potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune diseases. It is a small molecule inhibitor that targets specific protein kinases, which play a crucial role in the development and progression of these diseases.

properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(pyrimidin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-20(23-13-17-7-10-22-14-24-17)15-3-5-18(6-4-15)28-19-8-11-25(12-9-19)21(27)16-1-2-16/h3-7,10,14,16,19H,1-2,8-9,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKDUXDBEVGSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide

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